molecular formula C7H6BrNO B1528146 3-Bromo-5-methylpyridine-2-carbaldehyde CAS No. 1211520-06-7

3-Bromo-5-methylpyridine-2-carbaldehyde

Cat. No. B1528146
CAS RN: 1211520-06-7
M. Wt: 200.03 g/mol
InChI Key: HFHQHXBXKDACLN-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpyridine-2-carbaldehyde is a chemical compound with the CAS Number: 1211520-06-7 . It has a molecular weight of 200.03 and is a solid at room temperature . The IUPAC name for this compound is 3-bromo-5-methyl-2-pyridinecarbaldehyde .


Synthesis Analysis

The synthesis of 3-Bromo-5-methylpyridine-2-carbaldehyde can be achieved via peroxide initiated NBS gem-dibromination followed by hydrolysis . Another method involves the conversion of 3-Bromo-2-methylpyridine to the corresponding pyridine carboxaldehyde .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-methylpyridine-2-carbaldehyde is 1S/C7H6BrNO/c1-5-2-6 (8)7 (4-10)9-3-5/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

This compound can act as a raw material to prepare 2:2’-dipyridyl and its derivatives . It may also be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . Additionally, it has been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .


Physical And Chemical Properties Analysis

3-Bromo-5-methylpyridine-2-carbaldehyde is a solid at room temperature . and should be stored at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis

3-Bromo-5-methylpyridine-2-carbaldehyde: is a valuable intermediate in organic synthesis. It can undergo various chemical reactions, including Suzuki cross-coupling, to produce a wide range of pyridine derivatives . These derivatives are crucial for synthesizing complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical Research

In pharmaceutical research, this compound serves as a building block for the synthesis of various drugs. It’s particularly useful in constructing molecules with pyridine rings, which are common in drugs that target a wide range of diseases . Its bromine atom can be replaced with other functional groups, enabling the creation of diverse medicinal compounds.

Material Science

3-Bromo-5-methylpyridine-2-carbaldehyde: plays a role in material science, especially in the development of advanced battery science and chromatography. It can be used to modify the electronic properties of materials or as a component in the synthesis of complex polymers .

Environmental Studies

This compound is also used in environmental studies to understand the fate and transport of brominated organic compounds in the environment. Its behavior can serve as a model for predicting how related compounds might interact with ecosystems .

Biochemistry

In biochemistry, 3-Bromo-5-methylpyridine-2-carbaldehyde is used to study enzyme-catalyzed reactions where pyridine-based structures act as substrates or inhibitors. It helps in understanding the biochemical pathways and designing enzyme inhibitors .

Industrial Applications

Industrially, it’s an intermediate for the production of dyes, pesticides, and spices. Its reactivity with various organic and inorganic compounds makes it a versatile chemical in industrial chemistry .

Analytical Chemistry

Analytical chemists use 3-Bromo-5-methylpyridine-2-carbaldehyde to develop new analytical methods. It can be a standard for calibrating instruments or a reagent in chemical assays to detect other substances .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261, P305, P351, and P338 .

properties

IUPAC Name

3-bromo-5-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHQHXBXKDACLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylpyridine-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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